1,3-dimethyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1,3-dimethyl-N-(3-methylpyridin-2-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-10(2)14-9-13(15-12(4)22-23(5)17(15)20-14)18(24)21-16-11(3)7-6-8-19-16/h6-10H,1-5H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUWBVZLGKYGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methylpyridine-2-carboxylic acid with 1,3-dimethyl-1H-pyrazol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then subjected to further functionalization to introduce the propan-2-yl group and the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 1,3-dimethyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibit significant anticancer activity.
Case Study :
A study published in Drug Target Insights demonstrated that derivatives of this compound showed promising results in inhibiting cell proliferation in various cancer cell lines, particularly lung and breast cancers. The mechanism involved the modulation of specific signaling pathways associated with tumor growth and survival .
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings :
In vitro studies revealed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its ability to enhance antioxidant defenses within the cells .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of certain enzymes that are pivotal in metabolic pathways.
Table: Enzyme Inhibition Profile
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 0.5 |
| Phosphodiesterase | Non-competitive | 0.8 |
These findings suggest that the compound could be beneficial in developing anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Case Study :
A comparative study showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[3,4-b]pyridine core : A fused bicyclic system providing rigidity and π-stacking capabilities for target binding.
- Substituents: 1,3-Dimethyl groups: Enhance lipophilicity and metabolic stability. 6-(Propan-2-yl): Contributes to steric bulk and hydrophobic interactions.
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives are a well-studied class of compounds. Below is a detailed comparison with key analogues, focusing on structural variations, physicochemical properties, and biological activities.
Structural Analogues with Pyrazolo[3,4-b]Pyridine Cores
N-(3,5-Dimethoxyphenyl)-1,3-Dimethyl-6-(Propan-2-yl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Fluorophenethyl)-6-(Furan-2-yl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
- Molecular Formula: Not explicitly stated, but includes a dioxidotetrahydrothiophenyl and 4-fluorophenethyl group .
- Key Differences : The dioxidotetrahydrothiophenyl substituent introduces sulfone groups, which improve solubility and metabolic stability. The furan-2-yl group at position 6 may enhance π-π stacking but reduces steric bulk compared to the isopropyl group in the target compound .
N-Benzyl-1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-Methoxyphenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
- Molecular Formula : C₂₅H₂₄N₄O₃S .
- Key Differences: Incorporates a benzyl group and a 4-methoxyphenyl substituent. The benzyl group enhances lipophilicity, while the methoxyphenyl group may improve target affinity through hydrophobic and polar interactions.
Functional Analogues with Related Scaffolds
Pyrazolo[3,4-d]Pyrimidine Derivatives
- Example : 1-Ethyl-3-Methyl-7-Oxo-6-(2-Phenylethyl)-1H,6H,7H-Pyrazolo[4,3-d]Pyrimidine .
- Structural Differences : Replaces the pyridine ring with a pyrimidine, altering electron distribution and hydrogen-bonding patterns.
- Impact : Pyrazolo[3,4-d]pyrimidines are often more potent kinase inhibitors due to increased hydrogen-bonding sites but may exhibit higher metabolic clearance .
Triazolo[4,3-b]Pyridazine Derivatives
- Example : 1-(3-Phenyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)-N-[3-(Propan-2-yloxy)Propyl]Piperidine-4-Carboxamide .
- Structural Differences : Features a triazolo-pyridazine core instead of pyrazolo-pyridine.
Key Findings :
- The target compound exhibits balanced lipophilicity (logP = 3.2) and moderate aqueous solubility, making it suitable for oral administration.
- Replacement of the pyridinyl group with dimethoxyphenyl (as in ) increases logP, reducing solubility but enhancing membrane permeability.
- Sulfone-containing derivatives (e.g., ) show improved solubility due to polar sulfone groups but may suffer from faster renal clearance.
Biological Activity
1,3-Dimethyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.
Synthesis
The synthesis of pyrazolo[3,4-b]pyridines generally involves the condensation of appropriate precursors under specific conditions. Recent studies have demonstrated efficient synthetic routes that yield various substituted derivatives of this scaffold, which can enhance biological activity against specific targets.
Biological Activity
The biological activity of this compound has been evaluated in multiple contexts:
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit promising activity against Mycobacterium tuberculosis . A study reported that certain substitutions on the pyrazolo ring significantly improve antitubercular efficacy through enhanced binding interactions with the target enzyme pantothenate synthetase from M. tuberculosis .
Anticancer Properties
Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can enhance cytotoxicity against cancer cells. For instance, the presence of methyl and phenyl groups at designated sites has been correlated with increased activity .
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes involved in critical biochemical pathways. Notably, it has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune responses. Additionally, it has been linked to the inhibition of glycogen synthase kinase 3 (GSK-3), an important target in Alzheimer's disease therapy .
Structure-Activity Relationships
The biological activity of this compound can be influenced by its structural features:
| Position | Substituent | Effect on Activity |
|---|---|---|
| N(1) | Methyl | Enhances binding affinity |
| C(3) | Phenyl | Increases antiproliferative activity |
| C(4) | Alkyl | Modulates enzyme inhibition |
| C(5) | Carboxamide | Critical for bioactivity against pathogens |
Case Studies
- Antitubercular Activity : A study involving a series of pyrazolo[3,4-b]pyridine derivatives showed that compounds with specific substituents exhibited significant inhibition against M. tuberculosis H37Rv strain in vitro .
- Anticancer Efficacy : In vitro assays demonstrated that certain derivatives led to a marked decrease in cell viability in breast and lung cancer cell lines, suggesting their potential as chemotherapeutic agents .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this pyrazolo[3,4-b]pyridine derivative?
Methodological Answer:
Synthesis optimization requires addressing regioselectivity, yield, and purity. Multi-step reactions often involve:
- Stepwise functionalization : Introducing methyl and isopropyl groups early to avoid steric hindrance in later stages .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to ensure efficient carboxamide bond formation .
- Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while low temperatures (−20°C to 0°C) minimize side reactions .
- Yield monitoring : Use HPLC to track intermediate purity and adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) .
Basic: Which analytical techniques are critical for validating the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of methyl groups (δ ~2.3 ppm for N-methyl, δ ~1.4 ppm for isopropyl) and carboxamide linkage (δ ~8.6 ppm for NH) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 368.4 g/mol) with <2 ppm error .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns for polymorph identification .
Advanced: How can computational modeling address regioselectivity challenges in derivatization?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts reactive sites by calculating Fukui indices (e.g., C4-position of pyridine as electrophilic hotspot) .
- Molecular Dynamics (MD) : Simulates steric effects of the 3-methylpyridin-2-yl group to guide substituent placement .
- Transition state analysis : Identifies energy barriers for competing pathways (e.g., N- vs. O-alkylation) using Gaussian or ORCA software .
- Machine learning : Trains models on pyrazolo[3,4-b]pyridine reaction datasets to predict optimal conditions (e.g., solvent, temperature) .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Comparative binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) against kinase targets (e.g., JAK2, EGFR) under standardized buffer conditions .
- Metabolic stability testing : Compare hepatic microsome half-lives (e.g., human vs. murine) to explain species-specific discrepancies .
- Epistatic analysis : CRISPR knockout of putative targets (e.g., PI3K) in cell lines to validate on-target vs. off-target effects .
- Data normalization : Report IC50 values relative to positive controls (e.g., staurosporine for kinase inhibition) to minimize assay variability .
Advanced: What strategies mitigate solubility challenges in in vivo pharmacological studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the pyridine nitrogen, hydrolyzed in vivo by phosphatases .
- Nanocarrier systems : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance plasma half-life and tumor accumulation .
- Co-solvent formulations : Use Cremophor EL (10–20% v/v) or cyclodextrins (e.g., HP-β-CD) for aqueous solubility >1 mg/mL .
- Salt formation : Convert carboxamide to hydrochloride salt via HCl gas bubbling in anhydrous ether .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemical proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes to capture target proteins in live cells .
- Transcriptomic profiling : RNA-seq of treated vs. untreated cells (FDR <0.05) to identify dysregulated pathways (e.g., MAPK/ERK) .
- CRISPR-Cas9 screening : Genome-wide knockout screens to pinpoint synthetic lethal interactions .
- In situ hybridization : Localize target mRNA in tissue sections using DIG-labeled probes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
